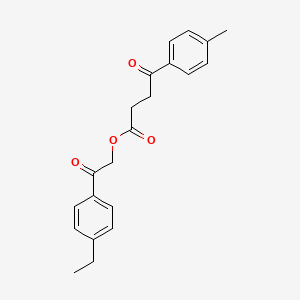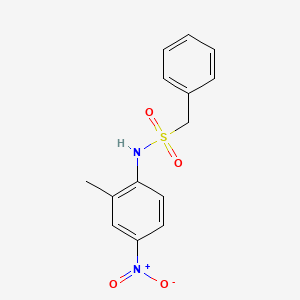
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide, also known as HNIPPA, is a synthetic compound that has been studied for its potential therapeutic effects. This compound belongs to the class of amides and has a molecular weight of 357.48 g/mol. HNIPPA has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for research in the field of medicine.
作用機序
The exact mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is not fully understood. However, it is believed that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been found to exhibit antipyretic effects by reducing fever in rats. 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has also been found to exhibit antioxidant effects by reducing the production of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
One advantage of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide in lab experiments is that it exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for research in the field of medicine. However, one limitation of using 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for research on 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide. One potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to investigate the potential of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide and to optimize its therapeutic effects.
合成法
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide can be synthesized through a multi-step process involving the reaction of 2-naphthol with isobutyl bromide, followed by reaction with benzaldehyde and subsequent reduction with sodium borohydride. The final product is obtained through acylation with 3-bromo-propionyl chloride.
科学的研究の応用
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide has been the subject of several scientific studies for its potential therapeutic effects. In one study, 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide was found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. Another study found that 3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide exhibited analgesic effects by reducing pain responses in mice in a dose-dependent manner.
特性
IUPAC Name |
3-(2-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-16(2)15-24-22(26)14-20(17-8-4-3-5-9-17)23-19-11-7-6-10-18(19)12-13-21(23)25/h3-13,16,20,25H,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSRGDSSSTYNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxy-1-naphthyl)-N-isobutyl-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)

![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4943725.png)


![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)
![2,2,2-trichloro-1-(9-ethyl-6,7-dimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B4943745.png)
![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![11-(2-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4943771.png)
![methyl 3-{[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4943779.png)